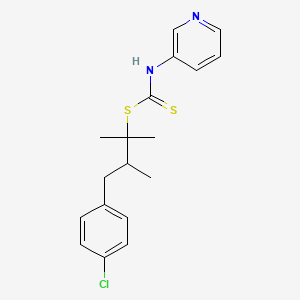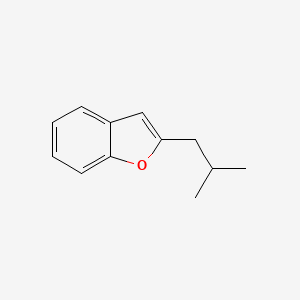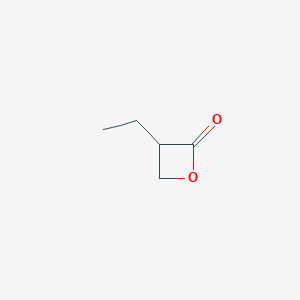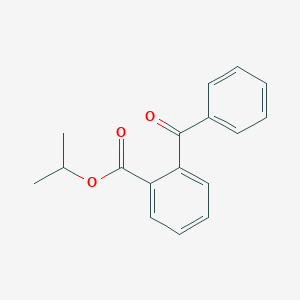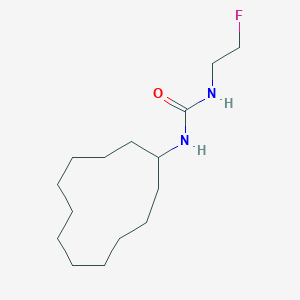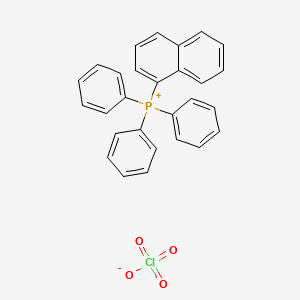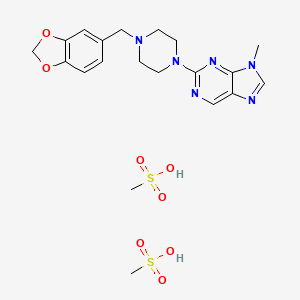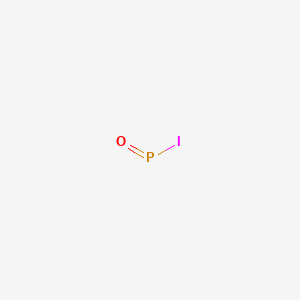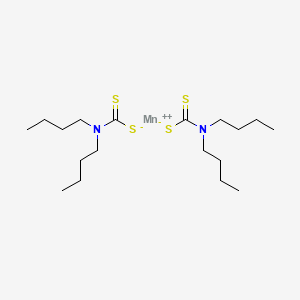
(Dibutylamino)methanedithioate manganese(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dibutylamino)methanedithioate manganese(II) is a coordination compound where manganese(II) is complexed with (dibutylamino)methanedithioate ligands Manganese(II) is a transition metal known for its various oxidation states and catalytic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (dibutylamino)methanedithioate manganese(II) typically involves the reaction of manganese(II) salts with (dibutylamino)methanedithioate ligands under controlled conditions. One common method is to dissolve manganese(II) chloride in a suitable solvent, such as methanol, and then add (dibutylamino)methanedithioate ligands. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate complex formation. The resulting product is then purified through recrystallization or other suitable techniques .
Industrial Production Methods
Industrial production of (dibutylamino)methanedithioate manganese(II) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(Dibutylamino)methanedithioate manganese(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states or even elemental manganese.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(I) or elemental manganese .
Applications De Recherche Scientifique
(Dibutylamino)methanedithioate manganese(II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential role in mimicking the active sites of metalloenzymes.
Medicine: Research is ongoing to explore its potential as an MRI contrast agent due to the paramagnetic properties of manganese(II).
Industry: It is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers
Mécanisme D'action
The mechanism of action of (dibutylamino)methanedithioate manganese(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The manganese(II) center can undergo redox changes, enabling it to participate in electron transfer reactions. Additionally, the (dibutylamino)methanedithioate ligands can stabilize the manganese center and modulate its reactivity. Molecular targets and pathways involved include interactions with organic substrates and potential biological targets such as enzymes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Manganese(II) ethylenediamine complexes
- Manganese(II) 1,3-propanediamine complexes
- Manganese(II) 1,4-butanediamine complexes
Uniqueness
(Dibutylamino)methanedithioate manganese(II) is unique due to the specific electronic and steric properties imparted by the (dibutylamino)methanedithioate ligands.
Propriétés
Numéro CAS |
23635-80-5 |
|---|---|
Formule moléculaire |
C18H36MnN2S4 |
Poids moléculaire |
463.7 g/mol |
Nom IUPAC |
N,N-dibutylcarbamodithioate;manganese(2+) |
InChI |
InChI=1S/2C9H19NS2.Mn/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
QXDQSQFLCULCEC-UHFFFAOYSA-L |
SMILES canonique |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


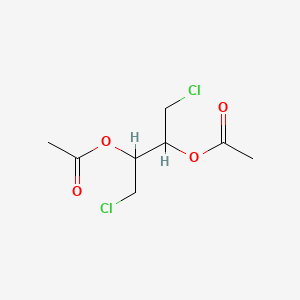
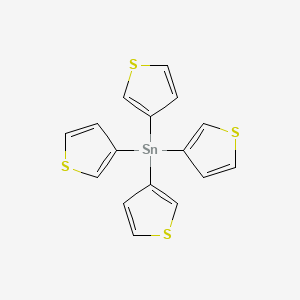
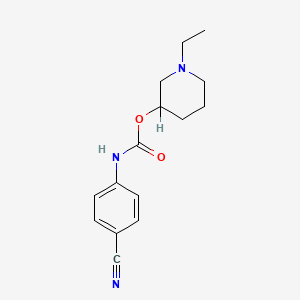
![2-Phenyl-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14688158.png)

